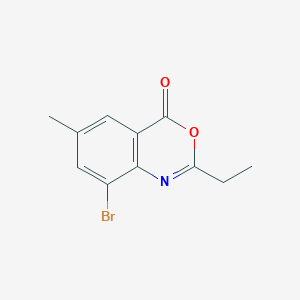

8-bromo-2-ethyl-6-methyl-4H-3,1-benzoxazin-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Benzoxazinones are a type of heterocyclic compound that contain a benzene ring fused to an oxazine ring . They are known for their wide range of biological activities, including antimicrobial properties .

Molecular Structure Analysis

The molecular structure of benzoxazinones consists of a benzene ring fused to an oxazine ring. The oxazine ring contains one oxygen atom, one nitrogen atom, and four carbon atoms . The specific positions of the bromo, ethyl, and methyl groups in “8-bromo-2-ethyl-6-methyl-4H-3,1-benzoxazin-4-one” would need to be determined by NMR or other spectroscopic methods .Scientific Research Applications

Synthesis and Antimicrobial Activity

Antimicrobial Compounds Synthesis : The synthesis of 2-alkyl-6-bromo-3,1-benzoxazine-4-ones and their derivatives has been explored for antimicrobial activities. These compounds, through further chemical reactions, yield a variety of quinazolinones with potential antimicrobial properties (Patel, Mistry, & Desai, 2006).

Biological Activity and Chemical Transformation

Dynamic Biological Activity : Research into the reactivity of benzoxazinone derivatives towards mono- and di-dentate nitrogen nucleophiles has led to the synthesis of quinazolinones anticipated to possess biological activities. This includes studies on the transformation reactions of benzoxazinone derivatives to produce novel compounds with expected pharmacological effects (El-Hashash, Azab, & Morsy, 2016).

Reactivity and Ring Opening

Chemical Reactivity and Stability : The stability and reactivity of substituted benzoxazinone derivatives under different conditions have been investigated, revealing insights into the mechanisms of ring opening and degradation. These findings have implications for the design and stability of benzoxazinone-based compounds in various applications (Ilaš & Kikelj, 2008).

Novel Derivatives with Antitumor Activity

Antitumor Potential : The synthesis of novel coumarin and benzoxazine derivatives has demonstrated antitumor activity in vitro. These compounds represent a promising area of research for the development of new anticancer agents (Nofal, El-Zahar, & El-Karim, 2000).

Environmental and Ecological Applications

Bioactivity and Ecological Role : The bioactivity and ecological roles of benzoxazinones, including derivatives similar to 8-bromo-2-ethyl-6-methyl-4H-3,1-benzoxazin-4-one, have been a subject of interest. These compounds have demonstrated a variety of effects, such as phytotoxic, antifungal, antimicrobial, and antifeedant activities, which underline their potential for natural herbicide development and pharmaceutical applications (Macias, Marín, Oliveros-Bastidas, & Molinillo, 2009).

Mechanism of Action

properties

IUPAC Name |

8-bromo-2-ethyl-6-methyl-3,1-benzoxazin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrNO2/c1-3-9-13-10-7(11(14)15-9)4-6(2)5-8(10)12/h4-5H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCOFQLKPEQMPLT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC2=C(C=C(C=C2Br)C)C(=O)O1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-1-(p-tolyl)methanesulfonamide](/img/structure/B2607924.png)

![N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2607926.png)

![3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]furan-2-carboxylic acid](/img/structure/B2607929.png)

![5-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-pyrimidinamine](/img/structure/B2607932.png)

![N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-3-methoxybenzamide](/img/structure/B2607933.png)

![3-Pyridin-3-yl-6-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2607936.png)

![2-((Imidazo[2,1-b]thiazol-6-ylmethyl)thio)benzo[d]oxazole](/img/structure/B2607938.png)

![N-benzyl-2-[5-[(3-fluorophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide](/img/structure/B2607939.png)

![1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 5-(furan-2-yl)isoxazole-3-carboxylate](/img/structure/B2607943.png)